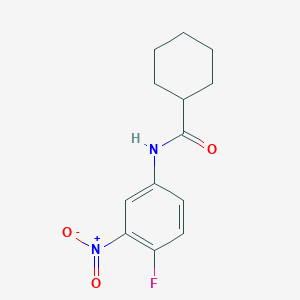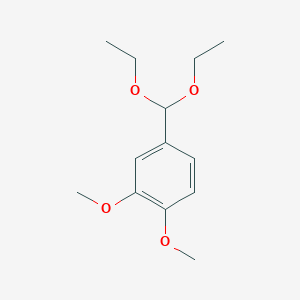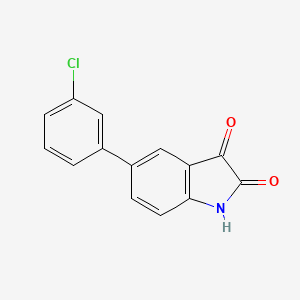
1-(2-methylthiazol-4-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylthiazol-4-yl)cyclopropanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Méthodes De Préparation
The synthesis of 1-(2-methylthiazol-4-yl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylamine group. One common method involves the reaction of 2-methylthiazole with cyclopropylamine under specific conditions. Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2-methylthiazol-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-methylthiazol-4-yl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-methylthiazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-methylthiazol-4-yl)cyclopropanamine can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride: Another thiazole derivative with different functional groups.
1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone: A more complex thiazole derivative with additional functional groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-9-6(4-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |
Clé InChI |
HLMUHKCQLFKHHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(3-acetylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8784256.png)






